N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Description
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinazolinone core, a cycloheptyl group, and a benzamide moiety, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C22H23N3O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H23N3O2S/c26-20(23-16-7-3-1-2-4-8-16)15-11-13-17(14-12-15)25-21(27)18-9-5-6-10-19(18)24-22(25)28/h5-6,9-14,16H,1-4,7-8H2,(H,23,26)(H,24,28) |
InChI Key |
DXZGXZCSCJPFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a substituted benzohydrazide with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water can yield the desired product . The reaction is optimized to follow green chemistry principles, minimizing the use of hazardous chemicals and solvents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to scale up the production. The use of water as a solvent and the optimization of reaction conditions to achieve high yields are crucial aspects of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can lead to a variety of benzamide derivatives with different functional groups.
Scientific Research Applications
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide has several scientific research applications, including:
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and benzamide analogs, such as:
Uniqueness
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is unique due to its specific structural features, such as the cycloheptyl group and the sulfanylidene moiety. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Biological Activity
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article summarizes the current understanding of its biological activity, including its mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a quinazoline core, which is known for its diverse biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Quinazoline derivatives have been shown to inhibit enzymes such as tankyrase, which plays a role in cancer cell proliferation and survival .
- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Studies indicate that quinazoline derivatives can cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells .
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity data against selected cell lines:
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| MDA-MB-231 (Breast) | 0.4 | More potent than cisplatin |
| SUIT-2 (Pancreatic) | 0.8 | Comparable to cisplatin |
| HT-29 (Colorectal) | 0.5 | More potent than cisplatin |
These findings suggest that N-cycloheptyl derivatives exhibit significant cytotoxicity and may serve as potential therapeutic agents in cancer treatment.
Case Studies and Research Findings
A notable study explored the synthesis and evaluation of various quinazoline derivatives, including N-cycloheptyl derivatives. The researchers found that these compounds exhibited potent cytotoxic activity against several cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry and Hoechst staining techniques .
Another study focused on the structure–activity relationship (SAR) of quinazoline-based compounds, highlighting that modifications on the benzamide moiety can enhance biological activity. The introduction of specific substituents led to improved IC50 values, indicating a potential pathway for optimizing therapeutic efficacy .
Q & A
Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 80–120°C | |
| Reaction Time | 10–30 min | |
| Solvent | DMF or Ethanol | |
| Purification | SiO Chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
